REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.Cl.[S:10]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)([CH3:13])(=[O:12])=[O:11].C(N(CC)CC)C>C(O)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:17]2[CH2:18][CH2:19][N:14]([S:10]([CH3:13])(=[O:12])=[O:11])[CH2:15][CH2:16]2)[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
55.7 g
|
Type
|
reactant
|
Smiles
|
Cl.S(=O)(=O)(C)N1CCNCC1
|
Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The solid, which had separated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration, slurry
|
Type
|
WASH
|
Details
|
washed with ethanol (2×80 ml, 160 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with diethyl ether (150 ml), and dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=N1)N1CCN(CC1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |